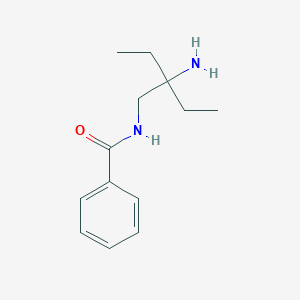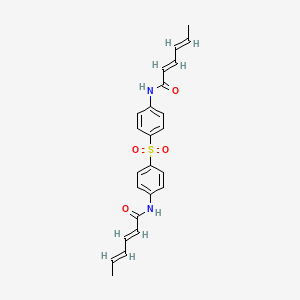
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
概要
説明
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrimidine family and is used in the synthesis of various organic compounds.
作用機序
The exact mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, some studies have shown that pyrimido[4,5-b]quinolines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been shown to have various biochemical and physiological effects. For example, some studies have shown that pyrimido[4,5-c]pyridazines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can induce apoptosis (programmed cell death) in cancer cells. Other studies have shown that pyrimido[4,5-d]pyrimidines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of certain enzymes involved in viral replication.
実験室実験の利点と制限
One of the advantages of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds with potential applications in medicinal chemistry. Another advantage is its relatively low cost compared to other chemical compounds used in similar applications.
One limitation of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols. Another limitation is its limited solubility in certain solvents, which can make purification and analysis of the synthesized compounds challenging.
将来の方向性
There are several future directions for the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in scientific research. One direction is the synthesis of new pyrimidine-based compounds with potential applications in medicinal chemistry. Another direction is the study of the mechanism of action of these compounds and their effects on cellular processes. Additionally, the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in combination with other chemical compounds or therapies may lead to new treatment options for various diseases.
科学的研究の応用
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds such as pyrimido[4,5-b]quinolines, pyrimido[4,5-c]pyridazines, and pyrimido[4,5-d]pyrimidines. These compounds have been studied for their potential applications in medicinal chemistry, particularly as anticancer and antiviral agents.
特性
IUPAC Name |
5-bromo-2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDJRDLCCLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)


![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)

